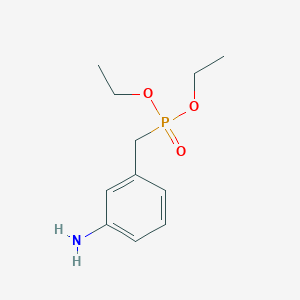
Diethyl 3-aminobenzylphosphonate
Overview
Description
Diethyl 3-aminobenzylphosphonate is a useful research compound. Its molecular formula is C11H18NO3P and its molecular weight is 243.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of diethyl 3-aminobenzylphosphonate derivatives. Research has shown that certain derivatives exhibit potent activity against various bacterial strains, suggesting their potential as new antimicrobial agents. For instance, a study on diethyl benzylphosphonate derivatives highlighted their cytotoxic effects against model bacterial strains, indicating that modifications to the phenyl ring can enhance their efficacy .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.08 mg/ml |
| Compound B | S. aureus | 0.07 mg/ml |
| Compound C | K. pneumonia | 0.11 mg/ml |
Glycerolipid Biosynthesis Inhibition
This compound has been explored for its potential to inhibit glycerol-3-phosphate acyltransferase (GPAT), an enzyme involved in glycerolipid biosynthesis. Compounds designed based on this phosphonate have shown promise in reducing triacylglycerol synthesis, which is crucial for addressing obesity and related metabolic disorders .
Table 2: GPAT Inhibition Studies
| Compound | IC50 Value (µM) | Effectiveness (%) |
|---|---|---|
| Compound D | 25 | 50 |
| Compound E | 15 | 70 |
Synthetic Applications
This compound serves as a reagent in various organic synthesis reactions. Its ability to participate in palladium-catalyzed reactions has been particularly noted, leading to the development of new synthetic pathways for producing complex molecules with improved yields .
Synthesis of Novel Compounds
One notable application is its role in synthesizing tert-butyl carbamate derivatives through reactions with other phosphonates, showcasing its versatility as a building block in organic synthesis .
Table 3: Synthetic Pathways Utilizing this compound
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Palladium-catalyzed | Tert-butyl carbamate | 38 |
| Horner-Wadsworth-Emmons | New phosphonate derivatives | 50 |
Development of Antimicrobial Agents
A comprehensive study focused on the synthesis and evaluation of diethyl benzylphosphonates revealed their potential as substitutes for existing antibiotics used against hospital infections. The research demonstrated that specific structural modifications significantly enhanced their antimicrobial properties, paving the way for future drug development .
Contrast Agents in Medical Imaging
Another case study involved the use of diethyl aminobenzylphosphonate in developing gadolinium-based contrast agents for magnetic resonance imaging (MRI). The compound was successfully modified to improve its targeting capabilities towards myelin, demonstrating its utility in medical diagnostics .
Properties
Molecular Formula |
C11H18NO3P |
|---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
3-(diethoxyphosphorylmethyl)aniline |
InChI |
InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-10-6-5-7-11(12)8-10/h5-8H,3-4,9,12H2,1-2H3 |
InChI Key |
FAJAGJFBIUNJBK-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC=C1)N)OCC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













